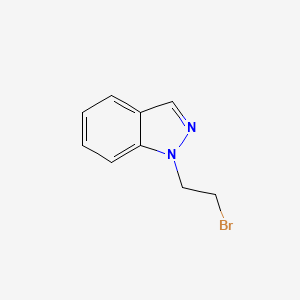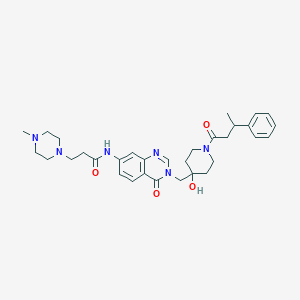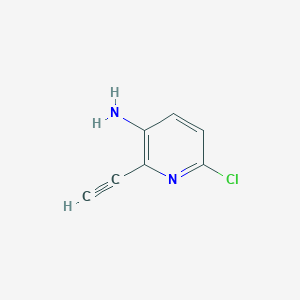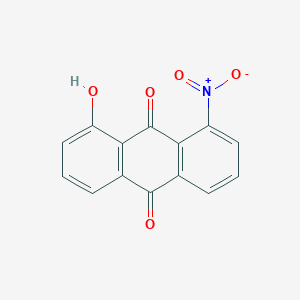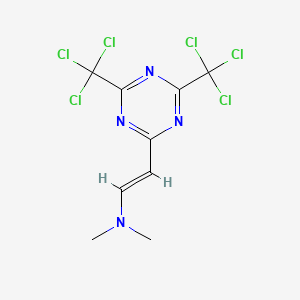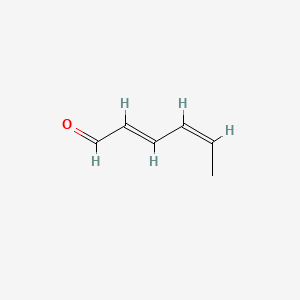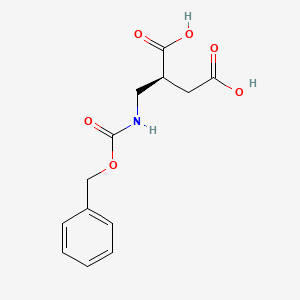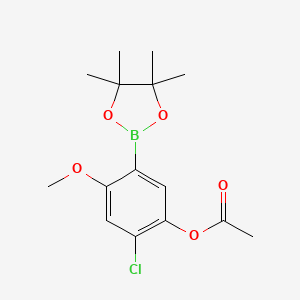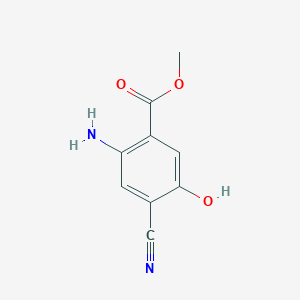
Methyl2-amino-4-cyano-5-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4-cyano-5-hydroxybenzoate is an organic compound with the molecular formula C9H8N2O3 It is a derivative of benzoic acid and features functional groups such as an amino group, a cyano group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-cyano-5-hydroxybenzoate typically involves the reaction of 2-amino-4-cyano-5-hydroxybenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of Methyl 2-amino-4-cyano-5-hydroxybenzoate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability of the production process.
Types of Reactions:
Oxidation: Methyl 2-amino-4-cyano-5-hydroxybenzoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amino derivatives, reduced cyano groups.
Substitution: Halogenated compounds, substituted benzoates.
Aplicaciones Científicas De Investigación
Methyl 2-amino-4-cyano-5-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles. Its functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-4-cyano-5-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Methyl 2-amino-5-hydroxybenzoate: Lacks the cyano group, leading to different reactivity and applications.
2-amino-4-methylpyridinium-4-hydroxybenzolate: Contains a pyridinium ring, offering distinct electronic properties and uses.
Methyl 2-amino-4-hydroxybenzoate:
Uniqueness: Methyl 2-amino-4-cyano-5-hydroxybenzoate is unique due to the presence of both the cyano and hydroxyl groups on the benzoate framework. This combination of functional groups provides a unique reactivity profile, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C9H8N2O3 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
methyl 2-amino-4-cyano-5-hydroxybenzoate |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)6-3-8(12)5(4-10)2-7(6)11/h2-3,12H,11H2,1H3 |
Clave InChI |
DQUJAJRWCPNHKW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C(=C1)O)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


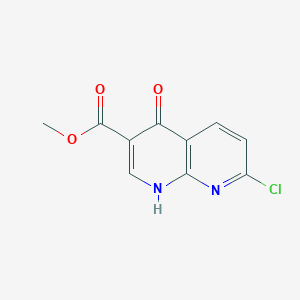
![1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione](/img/structure/B13126158.png)
![8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine](/img/structure/B13126162.png)
![2-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13126174.png)
